molecular formula C7H10N2O2 B13010429 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

Cat. No.: B13010429
M. Wt: 154.17 g/mol
InChI Key: VLWRYFHSBRAHTN-UHFFFAOYSA-N
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Description

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicycloheptane derivative with an acetylating agent. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or act as an electrophilic center, facilitating various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diazabicyclo[3.2.0]heptane: Lacks the acetyl group, resulting in different chemical reactivity.

    3-Acetyl-2,5-diazabicyclo[2.2.1]heptane: Different bicyclic framework, leading to distinct physical and chemical properties.

Uniqueness

3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and the presence of the acetyl group, which imparts distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)

InChI Key

VLWRYFHSBRAHTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C(C1)NC2=O

Origin of Product

United States

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